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molecular formula C8H18O B8716577 3,3,4-Trimethylpentanol

3,3,4-Trimethylpentanol

Cat. No. B8716577
M. Wt: 130.23 g/mol
InChI Key: OIPMJJVCOSACDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936606B2

Procedure details

3,3,4-Trimethylpentanol (1 equiv) is dissolved in CH2Cl2. Pyridinium chlorochromate (1.5 equiv) is added and the resulting mixture is stirred at ambient temperature. The liquid is decanted and concentrated by rotary evaporation. The residue is triturated with 1 to 1 diethyl ether/hexane and mixture is filtered and the filtrate is washed with 1 N HCl. The organic layer is dried over Na2SO4, decanted and concentrated. The aldehyde is purified by fractional distillation to yield 3,3,4-trimethylpentanal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH:6]([CH3:8])[CH3:7])[CH2:3][CH2:4][OH:5].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]([CH3:9])([CH:6]([CH3:8])[CH3:7])[CH2:3][CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)(C(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid is decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue is triturated with 1 to 1 diethyl ether/hexane and mixture
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the filtrate is washed with 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The aldehyde is purified by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC(CC=O)(C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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